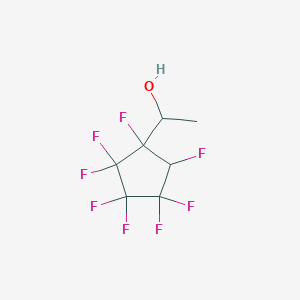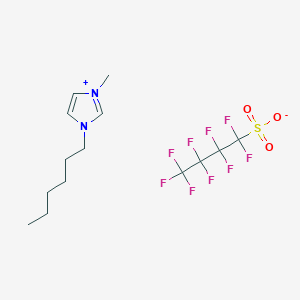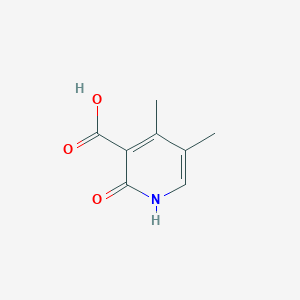
7-Fluoroquinoline-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H6FNO and a molecular weight of 175.16 g/mol . It is a derivative of quinoline, a heterocyclic aromatic compound that has been widely used in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature. For instance, 2-Chloro-7-fluoroquinoline-3-carbaldehydes were synthesized by the application of Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde was replaced with various nucleophiles. The aldehyde functional group was also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring with a fluorine atom at the 7th position and a carbaldehyde group at the 2nd position . The presence of these functional groups may influence the compound’s reactivity and biological activity.
Chemical Reactions Analysis
Quinoline derivatives, including this compound, have been synthesized using various methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Applications De Recherche Scientifique
7-Fluoroquinoline-2-carbaldehyde has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, this compound has been used as a starting material for the synthesis of a variety of heterocyclic compounds. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes. In pharmacology, this compound has been used to study the structure and function of drug molecules.
Mécanisme D'action
Target of Action
The primary targets of 7-Fluoroquinoline-2-carbaldehyde, like other fluoroquinolones, are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound interacts with its targets by stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This stabilization forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
The action of this compound affects the biochemical pathways related to DNA synthesis and metabolism . By inhibiting DNA gyrase and topoisomerase IV, it disrupts DNA replication and transcription, leading to bacterial cell death .
Pharmacokinetics
Fluoroquinolones, in general, are known for their excellent absorption and bioavailability, broad-spectrum antibacterial activity, and favorable safety profiles .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation. By interfering with the enzymes necessary for bacterial DNA replication, it leads to bacterial cell death .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 7-Fluoroquinoline-2-carbaldehyde is its versatility in the laboratory. It can be used as a starting material for the synthesis of a variety of heterocyclic compounds. Additionally, this compound is relatively stable and can be stored for long periods of time. The main limitation of this compound is its reactivity, which can make it difficult to handle in the laboratory.
Orientations Futures
There are several potential future directions for 7-Fluoroquinoline-2-carbaldehyde. These include further studies on its mechanism of action and biochemical and physiological effects. Additionally, further studies on its synthesis and use as a starting material for the synthesis of heterocyclic compounds are needed. Finally, further studies on its potential use as a pro-drug are needed.
Méthodes De Synthèse
7-Fluoroquinoline-2-carbaldehyde is typically synthesized through a two-step process. The first step involves the reaction of 2-fluoroquinoline with an aldehyde in the presence of a base, such as sodium hydroxide, to form a Schiff base. The second step involves the reduction of the Schiff base to yield this compound. This two-step process is simple and efficient and can be carried out at room temperature.
Analyse Biochimique
Cellular Effects
It is known that quinolines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinolines exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinolines are known to interact with various enzymes and cofactors .
Propriétés
IUPAC Name |
7-fluoroquinoline-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-8-3-1-7-2-4-9(6-13)12-10(7)5-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZQQQRWCZMBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

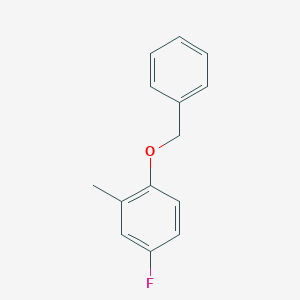

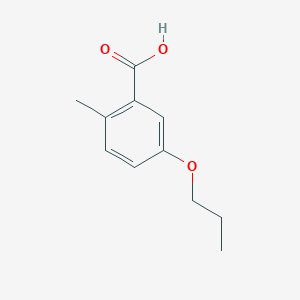

![8-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B6357484.png)
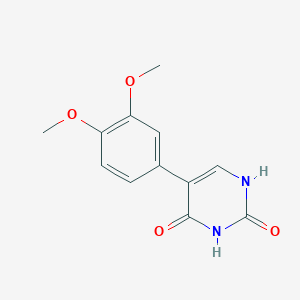


![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B6357508.png)

![4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)furo[3,2-c]pyridine](/img/structure/B6357529.png)
